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Compound of Interest

Compound Name:
(R)-1-(2-(1h-Pyrazol-1-

yl)phenyl)ethan-1-ol

Cat. No.: B15319992

Get Quote

Part 1: Strategic Significance & Molecular
Architecture
The Target Moiety
CAS 1344920-15-5 is the (

)-enantiomer of 1-(2-(1H-pyrazol-1-yl)phenyl)ethanol.[1] Its structural core features a pyrazole
ring

-linked to a phenyl group, with a chiral hydroxyethyl handle at the ortho position.

Chemical Name: (R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol[1]

Molecular Formula: C

H

N

O[1]
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Molecular Weight: 188.23 g/mol [1]

Key Structural Feature: The ortho-relationship between the pyrazole (a monodentate

nitrogen donor) and the chiral alcohol (a hydrogen bond donor/acceptor) creates a "pincer-

like" geometry.[1]

Pharmacological & Catalytic Relevance
This scaffold is not merely a passive intermediate; it is a "privileged structure" in two high-value

domains:[1]

Kinase Inhibition (Medicinal Chemistry): The 1-phenyl-1H-pyrazole motif mimics the adenine

binding mode in ATP-competitive inhibitors.[1] The chiral hydroxyl group often engages in

critical H-bonding with the hinge region of kinases (e.g., ALK, ROS1, or MET). It is

structurally homologous to the core fragments found in Crizotinib (which uses a fluorinated

variant) and Avapritinib (which uses a related pyrazole-amine).[1]

Asymmetric Catalysis (Ligand Design): The molecule serves as a precursor to N,O-ligands

or N,P-ligands (upon phosphinylation).[1] These ligands are essential for transition metal

catalysis (Ru, Ir, Cu) where the hemilabile pyrazole arm stabilizes the metal center during the

catalytic cycle.

Part 2: Retrosynthetic Analysis & Pathway Design[1]
To synthesize CAS 1344920-15-5 with high enantiomeric excess (

), we must decouple the construction of the C–N bond from the installation of the chiral center.
[1]

The Disconnection Approach
The most robust industrial route disconnects the molecule into two commercially available

precursors: 2'-bromoacetophenone and 1H-pyrazole.[1]

C–N Bond Formation: A copper-catalyzed Ullmann-type coupling installs the pyrazole.[1]

Asymmetric Induction: The resulting ketone is reduced using Asymmetric Transfer

Hydrogenation (ATH).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15319992?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS 1344920-15-5
(R)-Alcohol

Intermediate Ketone
1-(2-(pyrazol-1-yl)phenyl)ethanone

Asymmetric
Reduction 2-Bromoacetophenone

+
1H-Pyrazole

C-N Coupling
(Ullmann)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection strategy for CAS 1344920-15-5.[1]

Part 3: Step-by-Step Synthesis Protocol
Step 1: Construction of the Pyrazole-Phenyl Core
(Ullmann Coupling)
This step requires careful control of the catalytic system to prevent double-arylation or

polymerization.[1]

Reagents: 2'-Bromoacetophenone (1.0 eq), 1H-Pyrazole (1.2 eq), CuI (10 mol%),

-Dimethylethylenediamine (DMEDA) (20 mol%), K

CO

(2.0 eq).[1]

Solvent: Toluene or Dioxane (Anhydrous).[1]

Conditions: 110°C, 24 hours, Inert Atmosphere (N

).

Protocol:

Charge a reaction vessel with 2'-bromoacetophenone, pyrazole, CuI, and K

CO

.

Evacuate and backfill with N
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(3 cycles).[1]

Add anhydrous Toluene followed by the ligand (DMEDA).[1]

Heat to reflux (110°C) with vigorous stirring. Note: The color typically changes to a deep

blue-green, indicating active Cu-amine complex formation.[1]

IPC (In-Process Control): Monitor by HPLC for consumption of bromide (< 1%).

Workup: Cool to RT, filter through a Celite pad to remove inorganic salts. Concentrate the

filtrate.

Purification: Recrystallize from Hexane/EtOAc to yield 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone

as a crystalline solid.

Step 2: Asymmetric Transfer Hydrogenation (ATH)
This is the critical chirality-defining step.[1] We utilize a Noyori-type Ruthenium catalyst to

achieve the (

)-configuration.

Substrate: 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone.

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%).[1]

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

Solvent: Dichloromethane (DCM) or Methanol.[1]

Conditions: 25-30°C, 12-18 hours.[1]

Mechanism & Causality: The Ru-TsDPEN complex operates via a metal-ligand bifunctional

mechanism.[1] The "NH" of the diamine ligand directs the ketone oxygen, while the hydride is

transferred from the Ru center. The (

)-ligand geometry sterically enforces the delivery of hydride to the Si-face of the ketone,
yielding the (
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Figure 2: Catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation.

Protocol:

Dissolve the ketone (Step 1 product) in DCM (0.5 M).

Add the HCOOH/TEA mixture (3.0 eq).

Degas the solution by sparging with Nitrogen for 15 minutes.

Add the Ru-catalyst in one portion.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15319992/docs?utm_src=pdf-body-img#technical-guide-precision-synthesis-of-chiral-pyrazole-intermediate-cas-1344920-15-5-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15319992?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir at ambient temperature.[1] Monitor conversion by HPLC.

Quench: Add water and separate layers. Wash organic layer with sat.[1] NaHCO

(to remove residual formic acid).[1]

Isolation: Dry over Na

SO

, concentrate.

Purification: Flash chromatography (if needed) or recrystallization to achieve >99% ee.[1]

Part 4: Quality Control & Analytical Specifications
To validate the identity and purity of CAS 1344920-15-5, the following analytical suite is

mandatory.

Chiral HPLC Method
This method separates the (

) and (

) enantiomers to calculate Enantiomeric Excess (

).[1]
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Parameter Specification

Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)

Mobile Phase Hexane : Isopropanol (90:10 v/v)

Flow Rate 1.0 mL/min

Detection UV @ 254 nm

Retention Times

(

)-isomer: ~8.5 min; (

)-isomer (Target): ~10.2 min

Acceptance Criteria

Structural Confirmation (NMR)
1H NMR (400 MHz, CDCl

):

7.90 (d, 1H, Pyrazole), 7.75 (d, 1H, Pyrazole), 7.6-7.3 (m, 4H, Phenyl), 6.45 (t, 1H,
Pyrazole), 4.95 (q, 1H, CH-OH), 1.45 (d, 3H, CH

).

Part 5: Related Chiral Pyrazole Intermediates
While CAS 1344920-15-5 is the unsubstituted parent, researchers often encounter

functionalized analogs in drug development.[1]

The "Crizotinib" Fragment:

Structure: 1-(2,6-dichloro-3-fluorophenyl)ethanol.[1]

Relation: The pyrazole is replaced by halogens, but the chiral ethyl-ether linkage concept

remains identical.

The "Avapritinib" Precursor:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Bis_2-hydroxy-3-nonyl-5-methylbenzyl_-p-cresol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15319992?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure: 1-(4-fluorophenyl)ethanamine derivatives.[1]

Relation: Uses a chiral amine rather than alcohol, often coupled to a pyrazole-containing

triazine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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